Isoindigotin

Vue d'ensemble

Description

L’isoindigo est un isomère structurel du colorant bien connu indigo. Il s’agit d’un colorant moins connu qui peut être isolé comme sous-produit de certains processus biologiques. L’isoindigo possède deux cycles lactames et présente un fort caractère attracteur d’électrons. Cette déficience électronique confère aux polymères à base d’isoindigo des propriétés intrigantes, telles qu’une large absorption et une tension de circuit ouvert élevée dans les cellules solaires organiques, ainsi qu’une mobilité élevée et une bonne stabilité ambiante dans les transistors à effet de champ .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’isoindigo peut être synthétisé par différentes méthodes. Une méthode courante implique la réaction de l’oxindole avec le glyoxal au reflux dans le méthanol. Cette réaction produit une petite bibliothèque de dérivés N,N’-substitués avec des rendements de 60 à 70 % . Une autre méthode implique l’utilisation de silice nanopporeuse fonctionnalisée par un acide sulfonique (SBA-Pr-SO3H) comme catalyseur dans des conditions sans solvant .

Méthodes de production industrielle : Dans les milieux industriels, l’isoindigo est souvent synthétisé à l’aide d’approches de chimie verte afin de minimiser l’impact environnemental. Par exemple, l’utilisation de solvants verts comme le méthyltétrahydrofurane (Me-THF) a été explorée afin d’améliorer la processabilité des polymères à base d’isoindigo .

Analyse Des Réactions Chimiques

Types de réactions : L’isoindigo subit diverses réactions chimiques, notamment :

Oxydation : L’isoindigo peut être oxydé pour former des dérivés d’isatine.

Réduction : La réduction de l’isoindigo peut conduire à la formation d’indigo bleu et d’indigo rouge.

Substitution : L’isoindigo peut subir des réactions de substitution avec des agents alkylants pour former des dérivés N,N-substitués.

Réactifs et conditions courantes :

Oxydation : L’acide nitrique est couramment utilisé pour l’oxydation de l’isoindigo.

Réduction : Le borohydrure de sodium est souvent utilisé comme agent réducteur.

Substitution : Des agents alkylants en présence de méthylate de sodium (MeONa) sont utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Dérivés d’isatine.

Réduction : Indigo bleu et indigo rouge.

Substitution : Dérivés N,N-substitués de l’isoindigo.

4. Applications de la recherche scientifique

L’isoindigo a trouvé de nombreuses applications dans divers domaines :

Applications De Recherche Scientifique

Organic Electronics

Organic Solar Cells (OSCs)

Isoindigotin derivatives are prominently utilized in the development of organic solar cells. Research indicates that these compounds can enhance the efficiency of OSCs significantly. For example, a study demonstrated that a two-component organic solar cell based on this compound achieved a power conversion efficiency (PCE) of 4.7% when combined with an alkoxylated phenylene fragment and PC 71BM as an acceptor . Furthermore, the introduction of additives has been shown to improve the surface morphology of thin films, which is crucial for device performance .

Organic Field-Effect Transistors (OFETs)

this compound-based materials are also employed in OFET technology. These materials exhibit high charge carrier mobility and can be tailored to enhance device performance. For instance, polymers derived from isoindigo have been reported to achieve mobility values exceeding benchmark standards for amorphous silicon semiconductors . The structural modifications of isoindigo derivatives play a critical role in optimizing their electronic properties for OFET applications.

Organic Light Emitting Diodes (OLEDs)

In OLED technology, this compound derivatives serve as efficient light-emitting materials. Their ability to form stable thin films with desirable optoelectronic properties makes them suitable candidates for use in OLEDs .

Photonic Applications

Photoactive Polymers

this compound derivatives are being explored as photoactive components in various photonic applications, including photothermal therapy for cancer treatment and photoelectrochemical water reduction . The potential for these compounds to absorb light effectively and convert it into usable energy forms is under investigation, with promising results reported in recent studies.

Chemical Sensors

this compound-based materials have been developed for use in chemical sensors due to their sensitivity and selectivity towards specific analytes. These sensors can detect changes in electrical properties upon exposure to target substances, making them valuable tools in environmental monitoring and safety applications .

Medicinal Chemistry

This compound derivatives have shown potential in medicinal applications, particularly as agents in drug delivery systems and therapeutic formulations. Their ability to interact with biological systems at the molecular level opens avenues for research into new therapeutic agents .

Summary Table of Applications

| Application Type | Specific Use Cases | Key Findings |

|---|---|---|

| Organic Solar Cells | Two-component OSCs | Achieved PCE of 4.7% with optimized additives |

| Organic Field-Effect Transistors | High mobility materials | Exceeded benchmarks for amorphous silicon |

| Organic Light Emitting Diodes | Efficient light-emitting materials | Stable thin films with desirable properties |

| Chemical Sensors | Detection of specific analytes | High sensitivity and selectivity |

| Medicinal Chemistry | Drug delivery systems | Potential therapeutic agents identified |

Case Studies

-

Case Study on Organic Solar Cells

A recent study investigated the effects of structural modifications on isoindigotins used in OSCs. The introduction of fluorinated thiophene units significantly improved the efficiency from 5.9% to 6.8%, demonstrating how molecular design can enhance performance metrics . -

Case Study on Organic Field-Effect Transistors

Research focused on a series of isoindigo-based polymers revealed that variations in side-chain length and composition could lead to substantial improvements in charge transport properties, making them suitable for high-performance OFETs .

Mécanisme D'action

L’isoindigo exerce ses effets par l’intermédiaire de ses cycles lactames déficients en électrons, qui facilitent les processus de transfert d’électrons. Dans l’électronique organique, les polymères à base d’isoindigo présentent une mobilité de charge élevée en raison de leur système aromatique planaire délocalisé étendu, qui permet l’empilement π-π . Dans les systèmes biologiques, les dérivés de l’isoindigo inhibent les CDK en se liant à leurs sites actifs, bloquant ainsi la progression du cycle cellulaire .

Comparaison Avec Des Composés Similaires

L’isoindigo est structurellement similaire à l’indigo, à l’indirubine et au thioindigo. Il présente des propriétés uniques en raison de sa nature déficiente en électrons :

Indirubine : Connue pour ses puissantes bioactivités anti-Flt3, l’indirubine est utilisée dans le traitement de la leucémie.

Le fort caractère attracteur d’électrons de l’isoindigo et sa capacité à former des polymères stables le rendent unique parmi ces composés .

Activité Biologique

Isoindigotin, a derivative of isoindigo, has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies, focusing on its antiproliferative, antimicrobial, and kinase inhibitory properties.

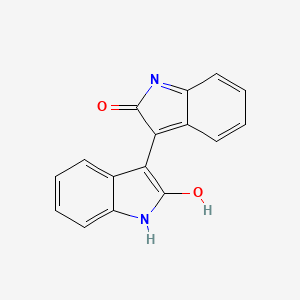

Chemical Structure and Derivatives

This compound is characterized by its unique structure, which includes two indolin-2-one moieties. Variations in substituents on the isoindigo framework significantly influence its biological activity. Research has shown that substituents at positions 5 and 6 of the aromatic rings can enhance or diminish activity against various biological targets.

Antiproliferative Activity

Numerous studies have evaluated the antiproliferative effects of this compound derivatives against cancer cell lines. For instance, a study assessed the activity of glycosyl-isoindigo derivatives against human myeloid leukemia cell lines (K562 and HL60). The results indicated that certain derivatives exhibited significant inhibition of cell proliferation:

| Compound | HL60 Inhibition (%) | K562 Inhibition (%) |

|---|---|---|

| 3 | 45 | 0 |

| 4 | 0 | 0 |

| 8 | 51 | 0 |

| 10 | 60-75 | 60-75 |

| Taxotere | 46 | 32 |

The most active compound was identified as one bearing a sugar moiety and a bromine atom at the 5′ position, achieving up to 75% inhibition in both cell lines .

Kinase Inhibition

This compound derivatives have also been studied for their kinase inhibitory properties. A notable study evaluated their effects on several protein kinases, including CDK5/p25, GSK3, CK1, and Dyrk1A. The findings revealed that modifications at specific positions could enhance kinase inhibition:

- Compound with Sugar Moiety : Exhibited substantial inhibitory effects on CDK5/p25.

- Brominated Derivatives : Showed increased potency against GSK3.

These results suggest that isoindigotins could serve as valuable leads for developing kinase inhibitors used in cancer therapy .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of glycosyl-isoindigo derivatives have shown promising results against tropical diseases. Specifically, compounds were tested against Trypanosoma brucei rhodesiense, with some demonstrating selective toxicity:

| Compound | Activity Against T. brucei (%) |

|---|---|

| A | High |

| B | Moderate |

| C | Low |

These findings indicate that isoindigotins may represent a novel class of compounds for treating diseases such as malaria and leishmaniasis .

Case Studies

- Anticancer Activity : A series of isoindigo derivatives was synthesized to evaluate their antiproliferative effects. The study highlighted that modifications at the N-1 position with sugar residues significantly enhanced cytotoxicity against leukemia cell lines .

- Tropical Disease Treatment : Another research effort focused on glycosyl-isoindigo compounds showed effective activity against Trypanosoma species, suggesting potential applications in treating Chagas disease and African sleeping sickness .

Propriétés

IUPAC Name |

3-(2-hydroxy-1H-indol-3-yl)indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2/c19-15-13(9-5-1-3-7-11(9)17-15)14-10-6-2-4-8-12(10)18-16(14)20/h1-8,17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMISAYWIMDRCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C3=C4C=CC=CC4=NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476-34-6 | |

| Record name | Isoindigotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOINDIGOTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UE33XXJ1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.